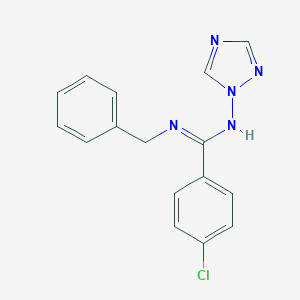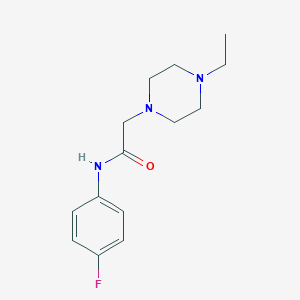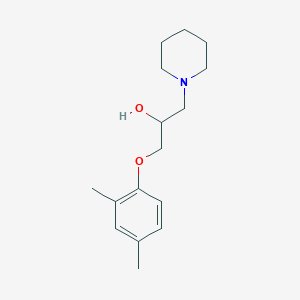![molecular formula C20H21NO4 B259194 Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B259194.png)
Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as PMA and has been found to have several unique properties that make it an ideal candidate for use in various laboratory experiments.
作用機序
The exact mechanism of action of PMA is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in tumor growth and development. Additionally, PMA has been shown to have antioxidant properties, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that PMA has several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways involved in tumor growth and development.
実験室実験の利点と制限
One of the main advantages of using PMA in laboratory experiments is its unique chemical properties, which make it an ideal candidate for use in various applications. However, there are also some limitations associated with the use of PMA, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research involving PMA, including the development of new drug therapies for cancer treatment, the exploration of its potential applications in material science, and the investigation of its potential use as a tool for studying various signaling pathways and enzymes involved in tumor growth and development.
In conclusion, PMA is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its antitumor activity and potential applications in drug development and material science make it an ideal candidate for further investigation and research.
合成法
The synthesis of PMA involves several steps, including the use of various reagents and solvents. One of the most common methods of synthesizing PMA involves the reaction of 4-aminobenzoic acid with 4-methoxyphenylacrylic acid, followed by the addition of propylamine and subsequent purification steps.
科学的研究の応用
PMA has been extensively studied for its potential applications in various scientific research areas, including drug development, cancer research, and material science. In drug development, PMA has been found to exhibit antitumor activity, making it a promising candidate for use in cancer therapy. Additionally, PMA has been shown to have potential applications in the development of new materials, such as polymers and coatings.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
propyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H21NO4/c1-3-14-25-20(23)16-7-9-17(10-8-16)21-19(22)13-6-15-4-11-18(24-2)12-5-15/h4-13H,3,14H2,1-2H3,(H,21,22)/b13-6+ |
InChIキー |
PQRSUTHVKJGAOC-AWNIVKPZSA-N |
異性体SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)



![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)